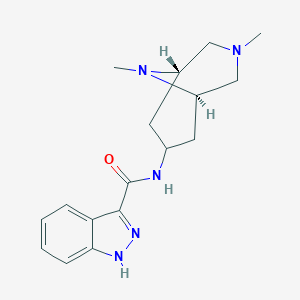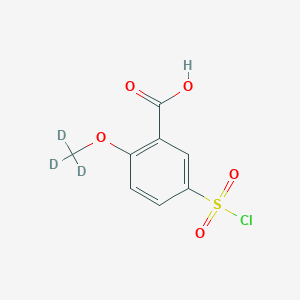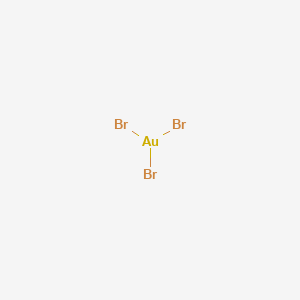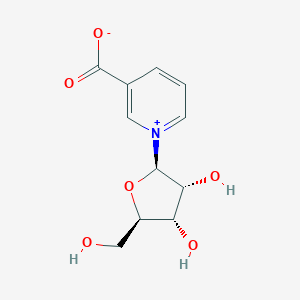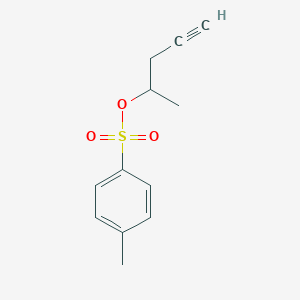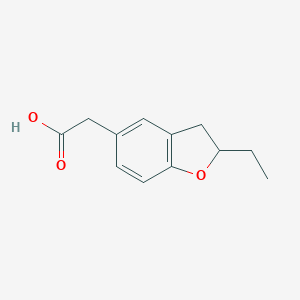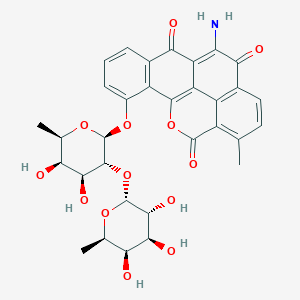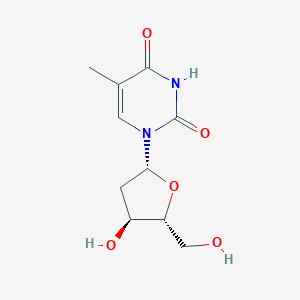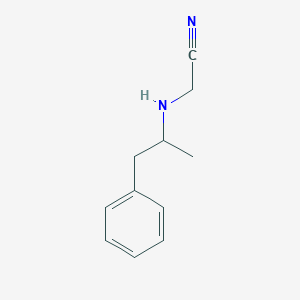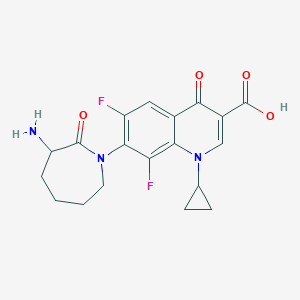
3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been extensively studied to understand its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- involves the inhibition of bacterial DNA synthesis by binding to the DNA gyrase enzyme. This leads to the disruption of bacterial cell division and ultimately results in the death of the bacteria.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- has low toxicity and does not have any significant physiological effects on the body. However, further studies are needed to fully understand the long-term effects of this compound on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- in lab experiments is its potent antibacterial activity, which makes it a suitable candidate for the development of new antibiotics. However, the limitations of this compound include its low solubility in water and its potential toxicity to non-target organisms.
Orientations Futures
There are several future directions for the research and development of 3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-. These include the development of new derivatives of this compound with improved solubility and potency, the investigation of its potential applications in the treatment of viral infections, and the exploration of its potential as a new class of herbicides.
Conclusion:
In conclusion, 3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- is a chemical compound with unique properties that make it a potential candidate for the development of new drugs and herbicides. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- can be achieved using various methods. One of the most common methods involves the reaction of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 3-aminohexahydro-2-oxo-1H-azepine in the presence of a suitable catalyst.
Applications De Recherche Scientifique
3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to possess antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs to combat infectious diseases.
Propriétés
Numéro CAS |
151895-29-3 |
|---|---|
Nom du produit |
3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- |
Formule moléculaire |
C19H19F2N3O4 |
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
7-(3-amino-2-oxoazepan-1-yl)-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H19F2N3O4/c20-12-7-10-15(24(9-4-5-9)8-11(17(10)25)19(27)28)14(21)16(12)23-6-2-1-3-13(22)18(23)26/h7-9,13H,1-6,22H2,(H,27,28) |
Clé InChI |
BRNUZUNBOKFZOX-UHFFFAOYSA-N |
SMILES |
C1CCN(C(=O)C(C1)N)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F |
SMILES canonique |
C1CCN(C(=O)C(C1)N)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F |
Synonymes |
3-Quinolinecarboxylic acid, 7-(3-aminohexahydro-2-oxo-1H-azepin-1-yl)- 1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



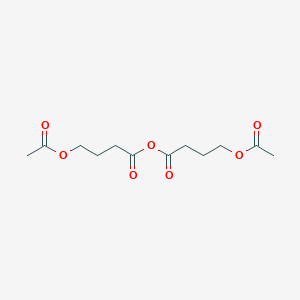
![(8S,9S,10R,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B127324.png)
![5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B127325.png)
